Cas no 88457-32-3 (Benzenemethanamine, 3-amino-4-methyl-)

3-Amino-4-methylbenzenemethanamine is a versatile aromatic amine compound featuring both amino and methyl functional groups on the benzene ring. Its molecular structure (C8H12N2) offers dual reactivity, enabling applications as a key intermediate in pharmaceutical synthesis, agrochemical production, and specialty chemical manufacturing. The compound's electron-rich aromatic system and nucleophilic amino groups facilitate electrophilic substitution reactions and diazotization processes. Its methyl substituent enhances solubility in organic solvents while maintaining thermal stability. This diamine derivative exhibits particular utility in synthesizing heterocyclic compounds, dyes, and corrosion inhibitors. The meta-positioned amino group relative to the benzylic amine creates unique steric and electronic effects, allowing selective functionalization in multi-step synthetic routes. Proper handling requires consideration of its amine reactivity under acidic or oxidizing conditions.
Benzenemethanamine, 3-amino-4-methyl- structure
88457-32-3 structure
Product Name:Benzenemethanamine, 3-amino-4-methyl-
CAS No:88457-32-3
MF:C8H12N2
MW:136.194281578064
CID:632160
PubChem ID:13465089
Update Time:2025-07-02

Benzenemethanamine, 3-amino-4-methyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 3-amino-4-methyl-
    • 3-amino-4-methylBenzenemethanamine
    • 5-(aminomethyl)-2-methylaniline
    • SCHEMBL8211010
    • DTXSID30541517
    • 88457-32-3
    • FT-0744711
    • EN300-384418
    • 3-Amino-4-methylbenzylamine
    • MDL: MFCD06213047
    • Inchi: 1S/C8H12N2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5,9-10H2,1H3
    • InChI Key: WNCSDYWOHLQEHM-UHFFFAOYSA-N
    • SMILES: NC1C=C(CN)C=CC=1C

Computed Properties

  • Exact Mass: 136.100048391g/mol
  • Monoisotopic Mass: 136.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 52Ų

Benzenemethanamine, 3-amino-4-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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